molecular formula C7H7BrN2 B13948649 5-Bromo-4-(prop-1-en-1-yl)pyrimidine

5-Bromo-4-(prop-1-en-1-yl)pyrimidine

Cat. No.: B13948649
M. Wt: 199.05 g/mol
InChI Key: PZOVTPZPTVIKEH-UHFFFAOYSA-N
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Description

5-Bromo-4-(prop-1-en-1-yl)pyrimidine is a heterocyclic organic compound containing a bromine atom and a prop-1-en-1-yl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine typically involves the bromination of 4-(prop-1-en-1-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

5-Bromo-4-(prop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

5-bromo-4-prop-1-enylpyrimidine

InChI

InChI=1S/C7H7BrN2/c1-2-3-7-6(8)4-9-5-10-7/h2-5H,1H3

InChI Key

PZOVTPZPTVIKEH-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=NC=NC=C1Br

Origin of Product

United States

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